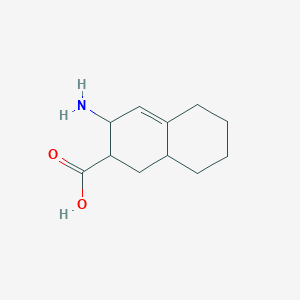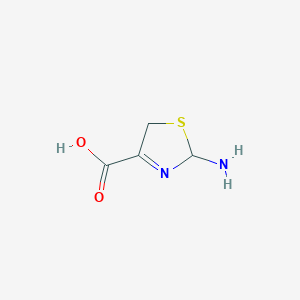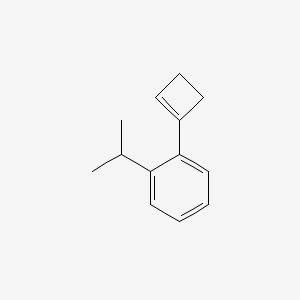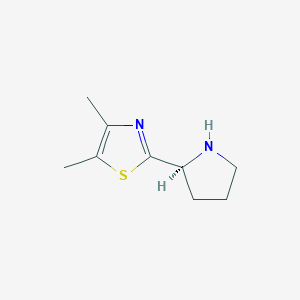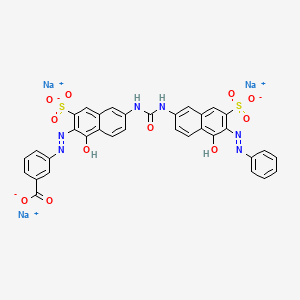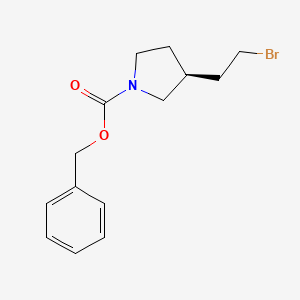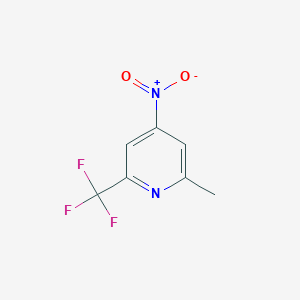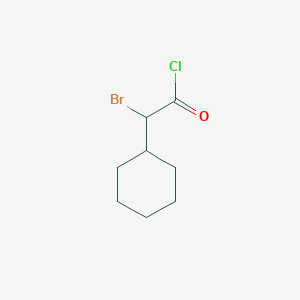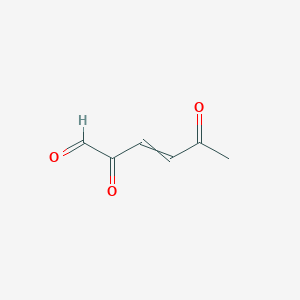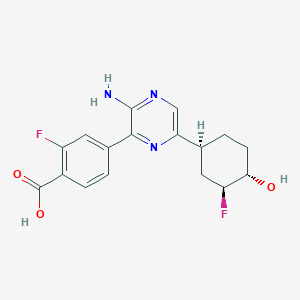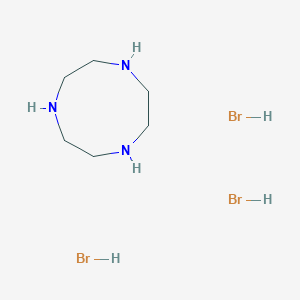
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a bromomethyl group attached to a benzene ring, which is further substituted with a sulfonamide group containing N-(2-hydroxyethyl) and N-methyl substituents
Vorbereitungsmethoden
The synthesis of 4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common synthetic route includes the following steps:
Bromination: The starting material, such as toluene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group.
Sulfonamide Formation: The brominated intermediate is then reacted with N-methyl-2-hydroxyethylamine in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LAH).
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles (e.g., amines), solvents (e.g., ethanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water or acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s sulfonamide group is a key pharmacophore in many drugs, making it useful for developing new therapeutic agents.
Materials Science: It can be used in the preparation of functional materials, such as polymers and surfactants, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to covalent modifications.
Vergleich Mit ähnlichen Verbindungen
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:
4-(chloromethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-N-(2-hydroxyethyl)-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group on the sulfonamide nitrogen.
Eigenschaften
Molekularformel |
C10H14BrNO3S |
|---|---|
Molekulargewicht |
308.19 g/mol |
IUPAC-Name |
4-(bromomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-12(6-7-13)16(14,15)10-4-2-9(8-11)3-5-10/h2-5,13H,6-8H2,1H3 |
InChI-Schlüssel |
PLHTVPYSCGEIRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)S(=O)(=O)C1=CC=C(C=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


